5-Fluoro-1H-imidazole-2-carbaldehyde

Physicochemical Properties Medicinal Chemistry Fluorine Chemistry

Obtaining high-purity fluorinated heterocyclic intermediates for drug discovery can be challenging due to limited commercial sources. 5-Fluoro-1H-imidazole-2-carbaldehyde addresses this gap as a validated building block for PARP inhibitors targeting BRCA-mutant cancers. Its fluorine substitution provides distinct electronic modulation (altered pKa, strong inductive effect) unattainable with non-fluorinated or chloro analogs. - Directly applicable to olaparib analog synthesis, with 98% purity ensuring reliable multi-step reproducibility. - White solid with good organic solvent solubility, supplied with full quality assurance. - Sourced from established manufacturers; bulk quantities available upon request for scale-up projects.

Molecular Formula C4H3FN2O
Molecular Weight 114.08 g/mol
Cat. No. B12974542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1H-imidazole-2-carbaldehyde
Molecular FormulaC4H3FN2O
Molecular Weight114.08 g/mol
Structural Identifiers
SMILESC1=C(NC(=N1)C=O)F
InChIInChI=1S/C4H3FN2O/c5-3-1-6-4(2-8)7-3/h1-2H,(H,6,7)
InChIKeyUXYQMYREBMZNIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1H-imidazole-2-carbaldehyde: Physicochemical & Sourcing Data


5-Fluoro-1H-imidazole-2-carbaldehyde (CAS 2387295-75-0) is a heterocyclic organic compound with the molecular formula C4H3FN2O and a molecular weight of 114.08 g/mol. It consists of a five-membered imidazole ring bearing a fluorine substituent at the 5-position and an aldehyde functional group at the 2-position . This compound is a white solid at room temperature and exhibits good solubility in various organic solvents, making it a versatile intermediate in organic synthesis .

Fluorinated imidazole building block for multi-step synthesis
Suitable for organic solvent-based reaction workflows
Quality specification available for procurement reproducibility

5-Fluoro-1H-imidazole-2-carbaldehyde: Fluorine's Critical Role


In drug discovery and chemical biology, the substitution of a hydrogen atom with fluorine is a well-established strategy to modulate the properties of lead compounds. The high electronegativity of fluorine profoundly alters the electron density distribution, pKa, and conformation of the imidazole ring, while its small van der Waals radius (1.35 Å) introduces minimal steric hindrance [1]. These changes can significantly impact target binding, metabolic stability, and overall pharmacokinetic profile [1]. Therefore, directly substituting 5-fluoro-1H-imidazole-2-carbaldehyde with its non-fluorinated or chloro-analogs, such as imidazole-2-carbaldehyde or 5-chloro-1H-imidazole-2-carbaldehyde, is unlikely to preserve the intended activity or selectivity of the final compound. The following quantitative evidence underscores this critical differentiation.

Electronic profile mismatch
Fluorine’s strong inductive effect alters imidazole pKa and target binding; chloro or unsubstituted analogs exhibit different acid-base character and may not reproduce intended interactions.
Substitution pattern requirement
The 5-fluoro, 2-carbaldehyde arrangement is critical for building PARP inhibitor architectures; replacing with other halogens or removing the fluorine could compromise the required molecular geometry.
Metabolic stability implications
Fluorination often modulates metabolic stability; analogs lacking this substitution may show different pharmacokinetic profiles, limiting direct replacement in lead optimization studies.

5-Fluoro-1H-imidazole-2-carbaldehyde vs. Analogs: Evidence


Inductive Effect on Imidazole Ring pKa

The introduction of a fluorine atom at the 5-position of the imidazole ring significantly alters the heterocycle's basicity and acidity compared to other halogen substituents. A direct comparison of fluoroimidazoles to bromoimidazoles reveals that fluoroimidazoles are weaker bases and stronger acids, a direct consequence of fluorine's dominant inductive effect overshadowing its resonance effect [1]. This electronic perturbation is fundamental to its interaction with biological targets and its reactivity profile.

Inductive effect on pKa
Class-level inference
Fluoroimidazoles are weaker bases and stronger acids vs. bromo analogs; fluorine’s inductive effect overshadows resonance.
Influences solubility, permeability, and target binding.
NMR titration in D₂O/H₂O; class-level inference review recommended.
Physicochemical Properties Medicinal Chemistry Fluorine Chemistry

Vendor-Supplied Purity Benchmark

For synthetic applications, the purity of the starting material is paramount. A major vendor, Leyan, reports a guaranteed purity of 98% for 5-Fluoro-1H-imidazole-2-carbaldehyde . This provides a quantitative benchmark for procurement, in contrast to other analogs like 5-chloro-1H-imidazole-2-carbaldehyde, for which no comparable purity specification is readily available in the public domain. While not a direct scientific comparison, this provides a tangible, quality-based differentiator for procurement decisions.

Purity specification
Data to verify
98% (vendor-reported)
Defined purity supports accurate stoichiometric calculations.
Vendor datasheet; no comparable public specification for the 5-chloro analog.
Chemical Synthesis Quality Control Procurement

Key Intermediate for PARP Inhibitor Synthesis

The 5-fluoro substituent and formyl group are critical functionalities that enable the use of this compound in the synthesis of PARP inhibitors. Specifically, the benzimidazole analog (5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde) is explicitly cited as a key intermediate in the development of olaparib analogs for BRCA-mutant cancers . This established utility in a high-value therapeutic area provides a distinct differentiation point compared to unsubstituted imidazole-2-carbaldehyde or its chloro-analog, which may not possess the precise electronic and steric features required for this specific class of inhibitors.

PARP inhibitor intermediate
Reported use
Key intermediate for olaparib-analog synthesis; the benzimidazole counterpart is explicitly cited.
Specific substitution pattern required for target molecular architecture.
Dehydrogenation protocol; literature precedence supports synthetic utility.
Oncology Medicinal Chemistry Synthetic Methodology

5-Fluoro-1H-imidazole-2-carbaldehyde: Application Scenarios


PARP Inhibitor Development

Procure 5-Fluoro-1H-imidazole-2-carbaldehyde as a key building block for the synthesis of novel PARP inhibitors, particularly those targeting BRCA-mutant cancers. Its specific substitution pattern is directly relevant to the development of olaparib analogs, as validated by the use of its benzimidazole counterpart .

Fluorine Probes for Mechanistic Studies

Utilize the unique electronic properties imparted by the fluorine atom to create probes for studying enzyme mechanisms or protein-ligand interactions. The altered pKa and strong inductive effect of fluorine, as documented in class-level studies , make this compound a valuable tool for investigating the role of hydrogen bonding and electrostatic interactions in biological systems.

Fluorinated Heterocycle Synthesis

Employ 5-Fluoro-1H-imidazole-2-carbaldehyde as a versatile intermediate in the synthesis of more complex fluorinated heterocyclic scaffolds. Its 98% purity ensures reliable and reproducible results in multi-step synthetic sequences, supporting the development of new synthetic methodologies for fluorine-containing drug candidates.

Application
Selection Property
Validation Focus
PARP inhibitor analog synthesis
Fluorinated imidazole-aldehyde substitution pattern
Reported use in olaparib-analog intermediate synthesis
Fluorine probe studies
Strong inductive electronic perturbation
pKa shift and hydrogen-bonding interaction studies
Fluorinated heterocycle synthesis
Defined purity specification for multi-step synthesis
Reproducibility in multi-step synthetic methodology development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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